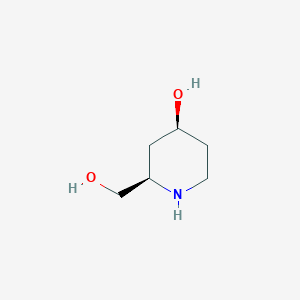![molecular formula C19H20N4O2 B11710828 N'~1~,N'~5~-bis[(E)-phenylmethylidene]pentanedihydrazide](/img/structure/B11710828.png)
N'~1~,N'~5~-bis[(E)-phenylmethylidene]pentanedihydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’~1~,N’~5~-bis[(E)-phenylmethylidene]pentanedihydrazide is a chemical compound known for its unique structure and properties. It belongs to the class of hydrazides, which are compounds containing the functional group -CONHNH2. This compound is characterized by the presence of two phenylmethylidene groups attached to a pentanedihydrazide backbone, making it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~5~-bis[(E)-phenylmethylidene]pentanedihydrazide typically involves the condensation reaction between pentanedihydrazide and benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction can be represented as follows:
Pentanedihydrazide+2Benzaldehyde→N’ 1 ,N’ 5 -bis[(E)-phenylmethylidene]pentanedihydrazide+2H2O
The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for N’~1~,N’~5~-bis[(E)-phenylmethylidene]pentanedihydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N’~1~,N’~5~-bis[(E)-phenylmethylidene]pentanedihydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylmethylidene groups can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Various nucleophiles or electrophiles in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding hydrazine derivatives.
Substitution: Formation of substituted phenylmethylidene derivatives.
Wissenschaftliche Forschungsanwendungen
N’~1~,N’~5~-bis[(E)-phenylmethylidene]pentanedihydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism of action of N’~1~,N’~5~-bis[(E)-phenylmethylidene]pentanedihydrazide involves its interaction with various molecular targets and pathways. The compound can form coordination complexes with metal ions, which can influence its biological activity. Additionally, its hydrazide functional groups can participate in hydrogen bonding and other interactions with biomolecules, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’~1~,N’~5~-bis(2-methoxybenzylidene)pentanedihydrazide
- N’~1~,N’~5~-bis(4-methoxybenzylidene)pentanedihydrazide
- N’~1~,N’~5~-bis(2-ethoxybenzylidene)pentanedihydrazide
Uniqueness
N’~1~,N’~5~-bis[(E)-phenylmethylidene]pentanedihydrazide is unique due to its specific phenylmethylidene groups, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C19H20N4O2 |
|---|---|
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
N,N'-bis[(E)-benzylideneamino]pentanediamide |
InChI |
InChI=1S/C19H20N4O2/c24-18(22-20-14-16-8-3-1-4-9-16)12-7-13-19(25)23-21-15-17-10-5-2-6-11-17/h1-6,8-11,14-15H,7,12-13H2,(H,22,24)(H,23,25)/b20-14+,21-15+ |
InChI-Schlüssel |
FICGDTHOVPXYML-OZNQKUEASA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)CCCC(=O)N/N=C/C2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)C=NNC(=O)CCCC(=O)NN=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzyl (1S,3S,4R)-2-[(1R)-1-phenylethyl]-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B11710753.png)


![4-{5-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11710769.png)


![2-{[(2,2,2-Trichloro-1-{[(4-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11710802.png)

![N-[2,2,2-trichloro-1-({[(4-nitrophenyl)amino]carbonothioyl}amino)ethyl]-2-furamide](/img/structure/B11710815.png)
![3,5-dinitro-N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]benzamide](/img/structure/B11710819.png)


![(5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B11710836.png)
![phenyl 4-{[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoate](/img/structure/B11710844.png)
